molecular formula C16H24O B14850142 4-(Cyclohexylmethyl)-3-isopropylphenol

4-(Cyclohexylmethyl)-3-isopropylphenol

Cat. No.: B14850142
M. Wt: 232.36 g/mol
InChI Key: NDPNLOQIZKYNLV-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-isopropylphenol is an organic compound characterized by a cyclohexylmethyl group attached to a phenol ring, with an isopropyl group at the meta position. This compound is part of the phenol family, known for their aromatic ring structures and hydroxyl groups, which contribute to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexylmethyl chloride reacts with 3-isopropylphenol in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-3-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Cyclohexylmethyl)-3-isopropylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins, where its phenolic group can participate in cross-linking reactions.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with biological membranes and enzymes. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic cyclohexylmethyl and isopropyl groups can interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethyl)phenol
  • 3-Isopropylphenol
  • 4-(Cyclohexylmethyl)-2-isopropylphenol

Comparison

Compared to its analogs, 4-(Cyclohexylmethyl)-3-isopropylphenol is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interaction with biological targets. The presence of both cyclohexylmethyl and isopropyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-propan-2-ylphenol

InChI

InChI=1S/C16H24O/c1-12(2)16-11-15(17)9-8-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3

InChI Key

NDPNLOQIZKYNLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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